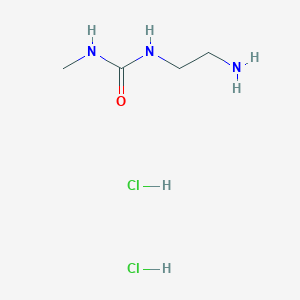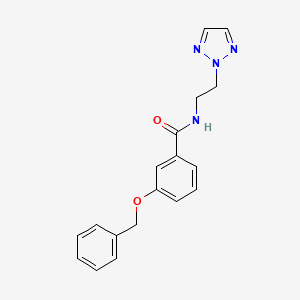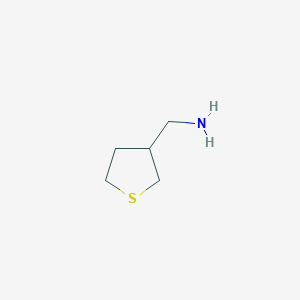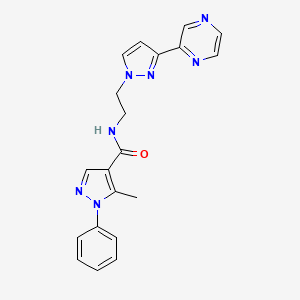![molecular formula C22H19N3O3S B2514838 N-[2-(6-phenylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide CAS No. 920211-91-2](/img/structure/B2514838.png)
N-[2-(6-phenylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(6-phenylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide, also known as PPNS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
Mécanisme D'action
The exact mechanism of action of N-[2-(6-phenylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide is not yet fully understood, but it is believed to act on a variety of molecular targets in the body. N-[2-(6-phenylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide has been found to inhibit the activity of certain enzymes, such as carbonic anhydrase, and to modulate the activity of certain receptors, such as the GABA-A receptor.
Biochemical and Physiological Effects:
N-[2-(6-phenylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide has been found to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of ion channels, and the modulation of enzyme activity. These effects make N-[2-(6-phenylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide a promising candidate for a variety of research applications, including the study of neurological disorders and the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(6-phenylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide has several advantages for use in laboratory experiments, including its high potency and selectivity, as well as its ability to modulate a variety of molecular targets. However, there are also some limitations to its use, such as its potential toxicity and the need for careful dosage and administration.
Orientations Futures
There are several potential future directions for research on N-[2-(6-phenylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide, including the development of new drugs based on its molecular structure, the study of its effects on specific molecular targets, and the investigation of its potential applications in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(6-phenylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide and to identify any potential side effects or limitations of its use.
Méthodes De Synthèse
N-[2-(6-phenylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide can be synthesized using a variety of methods, including the reaction of naphthalene-2-sulfonyl chloride with 6-phenylpyridazin-3-ol in the presence of a base such as triethylamine. The resulting product can then be treated with an alkylating agent to form the final compound, N-[2-(6-phenylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide.
Applications De Recherche Scientifique
N-[2-(6-phenylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide has been studied for its potential applications in a range of scientific research fields, including biochemistry, pharmacology, and neuroscience. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
Propriétés
IUPAC Name |
N-[2-(6-phenylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c26-29(27,20-11-10-17-6-4-5-9-19(17)16-20)23-14-15-28-22-13-12-21(24-25-22)18-7-2-1-3-8-18/h1-13,16,23H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZLELAHKPOGHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(6-phenylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2514759.png)

![2-{[(5-chloro-2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2514762.png)




![3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2514768.png)
![5-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2514770.png)
![N-(1,3-benzodioxol-5-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2514773.png)


